molecular formula C7H12N2OS B13972976 1,3-Diethyl-2-thioxo-4-imidazolidinone CAS No. 10574-67-1

1,3-Diethyl-2-thioxo-4-imidazolidinone

Cat. No.: B13972976
CAS No.: 10574-67-1
M. Wt: 172.25 g/mol
InChI Key: ZMKPQZCXJZTYHK-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-thioxo-4-imidazolidinone is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidinone family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-thioxo-4-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of 1,3-diethylurea with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl-2-thioxo-4-imidazolidinone has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 1 and 3 positions can enhance its lipophilicity and potentially improve its interaction with biological membranes or targets .

Properties

CAS No.

10574-67-1

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1,3-diethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-3-8-5-6(10)9(4-2)7(8)11/h3-5H2,1-2H3

InChI Key

ZMKPQZCXJZTYHK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N(C1=S)CC

Origin of Product

United States

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